Electron Mobility in Solution-Processed n-Type OFETs Enabled by the (4-((2-Ethylhexyl)oxy)phenyl) Moiety
The incorporation of the (4-((2-ethylhexyl)oxy)phenyl) moiety into a chlorine-substituted N-heteroacene structure (O4Cl) yields a solution-processable n-type organic semiconductor with an electron mobility of 0.04 cm² V⁻¹ s⁻¹ [1]. In contrast, the sulfur-containing analog (S4Cl), where the oxygen atom is replaced by sulfur, exhibits a significantly lower electron mobility of 0.01 cm² V⁻¹ s⁻¹ under identical fabrication and measurement conditions [1]. This direct comparison demonstrates that the (4-((2-ethylhexyl)oxy)phenyl) unit is superior to its thioether analog for achieving higher charge carrier mobility in n-type OFETs.
| Evidence Dimension | Electron Mobility (μe) |
|---|---|
| Target Compound Data | 0.04 cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | Sulfur analog (S4Cl): 0.01 cm² V⁻¹ s⁻¹ |
| Quantified Difference | Target is 4× higher |
| Conditions | Solution-processed OFET, ambient conditions |
Why This Matters
Higher electron mobility directly translates to faster switching speeds and better performance in n-type OFETs, which are essential for complementary logic circuits.
- [1] Yang, B., et al. (2022). Chlorine substituted N‐heteroacene analogues acting as organic semiconductors for solution‐processed n‐type organic field‐effect transistors. *Chemistry: A European Journal*, 28(39), e202201176. View Source
